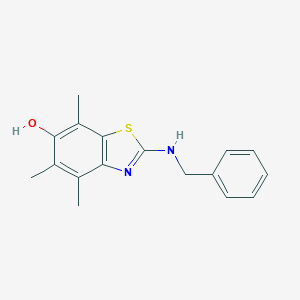
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, also known as BMBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. BMBT belongs to the class of benzothiazole compounds and has been extensively studied for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to induce cell death and inhibit cell proliferation. In neuronal cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has some limitations, including its low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, including:
1. Further exploration of its potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential as a fluorescent probe for imaging applications.
3. Development of new synthetic routes for the production of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its derivatives.
4. Study of the structure-activity relationship of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its analogs.
5. Investigation of the potential of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL as a catalyst for organic reactions.
In conclusion, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is a promising compound that has gained significant attention in scientific research due to its potential applications in different fields. Its unique properties and potential uses make it an interesting subject for future study and development.
Métodos De Síntesis
The synthesis of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL involves the reaction of 2-aminobenzyl alcohol with 4,5,7-trimethyl-1,3-benzothiazol-6-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential applications in different fields of science. In the field of material science, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. In the field of medicinal chemistry, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
120165-71-1 |
|---|---|
Nombre del producto |
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL |
Fórmula molecular |
C17H18N2OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H18N2OS/c1-10-11(2)15(20)12(3)16-14(10)19-17(21-16)18-9-13-7-5-4-6-8-13/h4-8,20H,9H2,1-3H3,(H,18,19) |
Clave InChI |
RTWBJTYVSNKGGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
Sinónimos |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(phenylmethyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



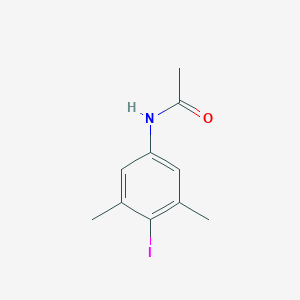

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



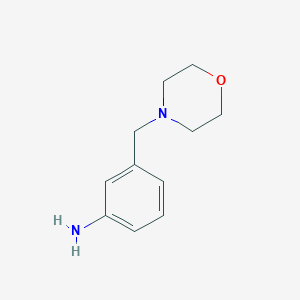
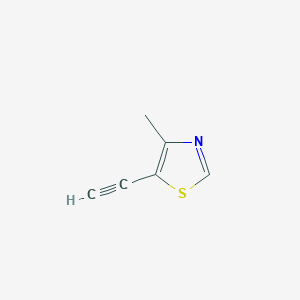
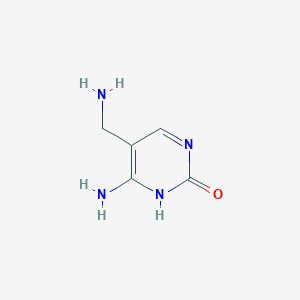
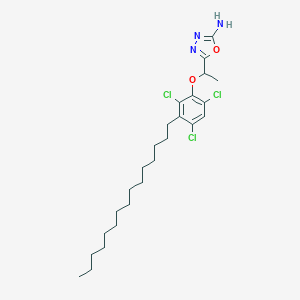
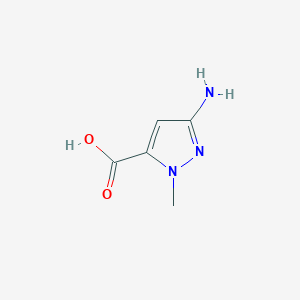
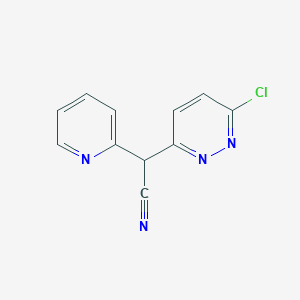
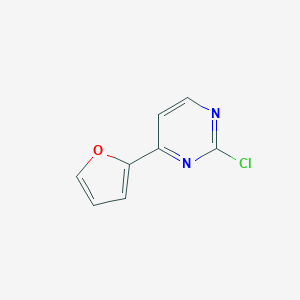
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)